Magnesium Carbonate, hydrated basic

Overview

Description

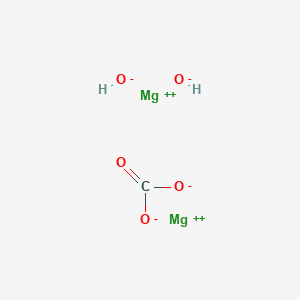

Magnesium carbonate, hydrated basic, is an inorganic salt that appears as a white or colorless solid. It is commonly found in nature in various hydrated forms such as barringtonite (MgCO₃·2H₂O), nesquehonite (MgCO₃·3H₂O), and lansfordite (MgCO₃·5H₂O) . This compound is known for its stability in air and its practical insolubility in water, making it a valuable material in various industrial applications .

Mechanism of Action

Target of Action

The primary target of Magnesium Carbonate, hydrated basic, is the excess acid in the stomach . It is commonly used as an over-the-counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach .

Mode of Action

This compound, interacts with its target by reacting with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride . This reaction neutralizes the excess acid in the stomach, providing relief from symptoms of heartburn and indigestion .

Biochemical Pathways

The biochemical pathway involved in the action of this compound, is the neutralization of stomach acid. This process involves the reaction of the compound with hydrochloric acid, resulting in the formation of carbon dioxide and magnesium chloride . The release of carbon dioxide can lead to belching, providing symptomatic relief .

Pharmacokinetics

The pharmacokinetics of this compound, are largely determined by its solubility. The anhydrous form of the compound is practically insoluble in water . Its solubility increases with hydration . Once in the body, the compound reacts with stomach acid, and the resulting magnesium chloride can be absorbed into the bloodstream .

Result of Action

The primary result of the action of this compound, is the neutralization of excess stomach acid. This leads to relief from symptoms of heartburn and indigestion . Additionally, the compound’s reaction with stomach acid results in the formation of magnesium chloride, which can contribute to the body’s magnesium levels .

Action Environment

The action of this compound, is influenced by the environment in the stomach. The presence of hydrochloric acid is necessary for the compound to exert its antacid effect . Furthermore, the compound’s solubility and stability can be affected by the level of hydration . The compound is stable in air and is typically administered orally, where it reacts with stomach acid to exert its effects .

Biochemical Analysis

Biochemical Properties

Magnesium Carbonate, hydrated basic, plays a crucial role in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the rehydration characteristics of a commercially produced hydromagnesite and two basic magnesium carbonates synthetically produced from Mg(OH)2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium carbonate, hydrated basic, can be synthesized through several methods. One common method involves the carbonation of magnesium hydroxide with carbon dioxide. The reaction conditions, such as temperature and pressure, play a crucial role in determining the morphology and hydration state of the final product . For instance, lower temperatures favor the formation of needle-like structures, while higher temperatures result in sheet-like or rose-like morphologies .

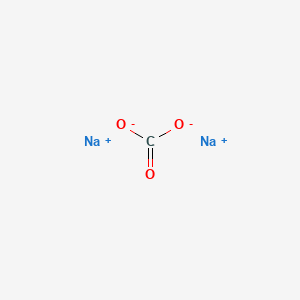

Industrial Production Methods: Industrial production of this compound, often involves the reaction of magnesium chloride with sodium carbonate in an aqueous solution. This method allows for the control of particle size and morphology by adjusting the reaction conditions . Another approach involves the carbonation of natural talc, which produces various hydrated forms of magnesium carbonate depending on the reaction temperature and time .

Chemical Reactions Analysis

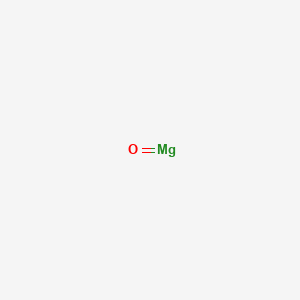

Types of Reactions: Magnesium carbonate, hydrated basic, primarily undergoes decomposition reactions when heated. It decomposes to form magnesium oxide, carbon dioxide, and water . Additionally, it reacts with acids to produce magnesium salts, carbon dioxide, and water .

Common Reagents and Conditions:

Decomposition: Heating this compound, results in the formation of magnesium oxide and the release of carbon dioxide and water.

Acid Reaction: When reacted with hydrochloric acid, this compound, forms magnesium chloride, carbon dioxide, and water.

Major Products:

Decomposition: Magnesium oxide (MgO), carbon dioxide (CO₂), and water (H₂O).

Acid Reaction: Magnesium chloride (MgCl₂), carbon dioxide (CO₂), and water (H₂O).

Scientific Research Applications

Magnesium carbonate, hydrated basic, has a wide range of applications in scientific research and industry:

Chemistry: It is used as a drying agent, a filtering agent, and a fire-extinguishing agent.

Medicine: It is used in the formulation of pharmaceuticals and as a component in antacid preparations.

Industry: this compound, is utilized in the production of rubber, cosmetics, and printing inks.

Comparison with Similar Compounds

Magnesium carbonate, hydrated basic, can be compared with other magnesium compounds such as:

Magnesium hydroxide (Mg(OH)₂): Also used as an antacid and laxative, but it has a different mechanism of action and solubility profile.

Magnesium oxide (MgO): Used in refractory materials and as a dietary supplement, it is more reactive and has a higher melting point compared to magnesium carbonate.

Magnesium sulfate (MgSO₄):

This compound, is unique due to its various hydrated forms and its stability in air, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name |

dimagnesium;carbonate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

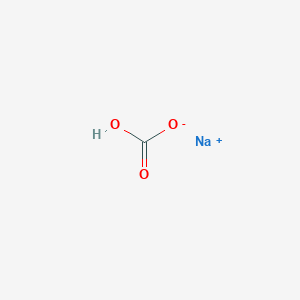

InChI |

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRPJABTMRVCX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Mg2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

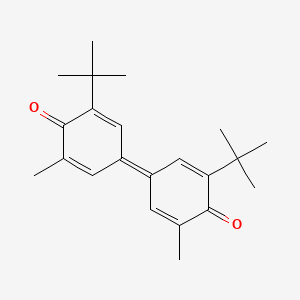

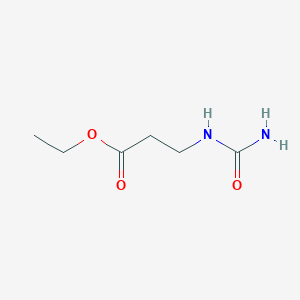

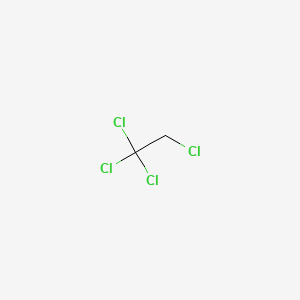

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)